Bradykinin B1 Receptor Binding Affinity in Radioligand Displacement Assays
The phenylsulfamoyl benzamide class, to which 451483-65-1 belongs, is disclosed as producing selective, nanomolar‑potency bradykinin B1 receptor antagonists [1]. In radioligand displacement assays using human recombinant B1 receptors, compounds within this class routinely achieve Ki values below 100 nM, while exhibiting >100‑fold selectivity over the B2 receptor [1]. Although a direct head‑to‑head Ki value for 451483-65-1 has not been published, its specific structural features – the 2‑fluoro substituent on the benzamide ring and the phenethylsulfamoyl group – are associated with enhanced affinity within the class (class‑level inference) [1]. In contrast, a simpler analog such as N‑(4‑chlorophenyl)‑2‑fluoro‑5‑(N‑methylsulfamoyl)benzamide (a hypothetical comparator) is expected to show significantly reduced B1 affinity because the methylsulfamoyl group lacks the hydrophobic contacts required for optimal binding.
| Evidence Dimension | Bradykinin B1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 100 nM (based on class‑level structure–activity relationship) [1] |
| Comparator Or Baseline | N‑(4‑chlorophenyl)‑2‑fluoro‑5‑(N‑methylsulfamoyl)benzamide: predicted Ki > 1 µM |
| Quantified Difference | Estimated ≥10‑fold improvement in affinity conferred by the phenethylsulfamoyl group |
| Conditions | Human recombinant B1 receptor radioligand displacement assay (class‑level data from patent) [1] |
Why This Matters
Higher B1 receptor affinity directly translates to lower compound usage in screening cascades and reduced false‑negative risk in target‑engagement studies, making 451483-65-1 a more efficient probe for bradykinin‑pathway research compared to short‑chain sulfamoyl analogs.
- [1] Vago, I. et al. Benzamide derivatives as bradykinin antagonists. US Patent 8,481,527 B2, issued July 9, 2013. View Source
